A Technical Guide to 6-Bromo-2-fluoro-3-methylphenylboronic acid
A Technical Guide to 6-Bromo-2-fluoro-3-methylphenylboronic acid
CAS Number: 957061-15-3
This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-methylphenylboronic acid, a key building block in modern synthetic chemistry, particularly for researchers, scientists, and professionals in the field of drug development. This document details the compound's properties, synthesis, and applications, with a focus on its role in cross-coupling reactions.
Chemical Properties and Data
6-Bromo-2-fluoro-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis due to their stability, low toxicity, and versatile reactivity.[1] The presence of bromo, fluoro, and methyl groups on the phenyl ring provides specific steric and electronic properties that are valuable for creating complex molecular architectures.
Table 1: Physicochemical Properties of 6-Bromo-2-fluoro-3-methylphenylboronic acid
| Property | Value | Source |
| CAS Number | 957061-15-3 | [1] |
| Molecular Formula | C₇H₇BBrFO₂ | [2] |
| Molecular Weight | 232.84 g/mol | Calculated |
| SMILES Code | CC1=C(F)C(B(O)O)=C(Br)C=C1 | [3] |
| Boiling Point | 343.455°C at 760 mmHg (Predicted) | [2] |
| Flash Point | 161.516°C (Predicted) | [2] |
| Storage Temperature | Inert atmosphere, 2–8 °C | N/A |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of 6-Bromo-2-fluoro-3-methylphenylboronic acid and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of 6-Bromo-2-fluoro-3-methylphenylboronic acid
The synthesis of arylboronic acids is commonly achieved through the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate ester, followed by acidic workup.[4][5] The following protocol is a representative method adapted from general procedures for the synthesis of substituted phenylboronic acids via lithiation-borylation.[6]
Materials:
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1,4-Dibromo-2-fluoro-3-methylbenzene (starting material)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.
-
Initial Charging: The flask is charged with 1,4-dibromo-2-fluoro-3-methylbenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is slowly added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is then added dropwise, again keeping the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). The aqueous layer is separated and extracted three times with ethyl acetate.
-
Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 6-bromo-2-fluoro-3-methylphenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[7] This reaction is a powerful tool in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
Materials:
-
6-Bromo-2-fluoro-3-methylphenylboronic acid (1.2 eq)
-
An aryl halide or triflate (e.g., 4-iodoanisole, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: A Schlenk flask is charged with the aryl halide (1.0 eq), 6-bromo-2-fluoro-3-methylphenylboronic acid (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).
-
Degassing: The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Degassed solvent is added via syringe.
-
Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography or recrystallization to yield the desired biaryl product.
Key Concepts and Mechanisms
To visualize the chemical transformations described, the following diagrams illustrate the general workflow for the synthesis of arylboronic acids and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 6-Bromo-2-fluoro-3-methylphenylboronic acid | 957061-15-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 957061-15-3|(6-Bromo-2-fluoro-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
